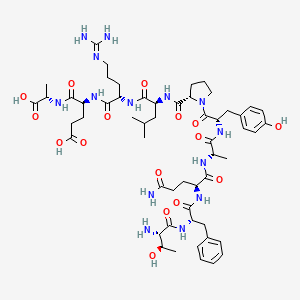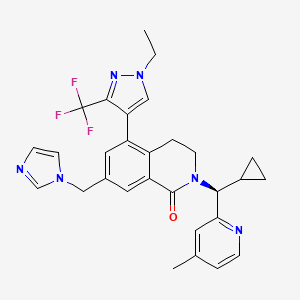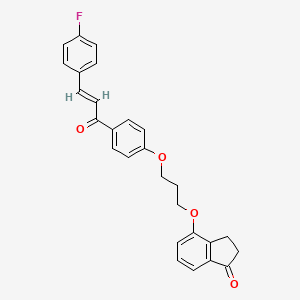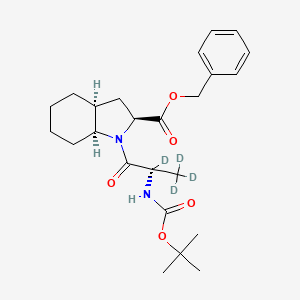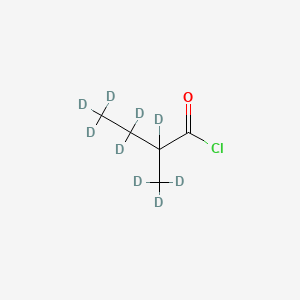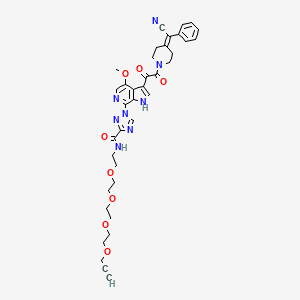
Influenza antiviral conjugate-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Influenza antiviral conjugate-1 is a novel compound designed to combat influenza viruses. It is a conjugate that combines a potent small-molecule inhibitor of influenza virus neuraminidase with the Fc domain of human immunoglobulin G1. This design aims to provide a long-acting, broad-spectrum antiviral effect against both influenza A and B viruses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of influenza antiviral conjugate-1 involves multiple steps. The small-molecule inhibitor is first synthesized through a series of chemical reactions, including the conversion of carboxylic acid to ester prodrug, conversion of guanidine to acylguanidine, and substitution of carboxylic acid with bioisostere . The inhibitor is then conjugated to the Fc domain of human immunoglobulin G1 using a covalent bond .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis of the small-molecule inhibitor followed by its conjugation to the Fc domain. The process includes purification steps to ensure the final product’s stability and efficacy .
Chemical Reactions Analysis
Types of Reactions
Influenza antiviral conjugate-1 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may affect its stability and efficacy.
Reduction: Reduction reactions can modify the functional groups in the compound, potentially altering its antiviral activity.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include:
Ester prodrugs: Used to improve the bioavailability of the small-molecule inhibitor.
Acylguanidine: Used to enhance the binding affinity of the inhibitor.
Bioisosteres: Used to replace carboxylic acid groups, improving the compound’s stability.
Major Products Formed
The major product formed from these reactions is the this compound, which combines the small-molecule inhibitor with the Fc domain of human immunoglobulin G1 .
Scientific Research Applications
Influenza antiviral conjugate-1 has several scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and conjugation of small-molecule inhibitors with protein domains.
Biology: Investigated for its ability to inhibit influenza virus replication and its potential as a broad-spectrum antiviral agent.
Mechanism of Action
The mechanism of action of influenza antiviral conjugate-1 involves inhibiting the neuraminidase enzyme of the influenza virus. This enzyme is essential for the virus’s replication and spread. By binding to the neuraminidase enzyme, the compound prevents the release of new viral particles from infected cells, thereby reducing the spread of the virus . The Fc domain of human immunoglobulin G1 enhances the compound’s half-life and stability, allowing for prolonged antiviral activity .
Comparison with Similar Compounds
Similar Compounds
Zanamivir: A neuraminidase inhibitor used to treat influenza infections.
Oseltamivir: Another neuraminidase inhibitor commonly used for influenza treatment.
Laninamivir octanoate: A long-acting prodrug that is converted to laninamivir, a potent neuraminidase inhibitor.
Uniqueness
Influenza antiviral conjugate-1 is unique due to its conjugation with the Fc domain of human immunoglobulin G1, which enhances its half-life and stability. This design provides a long-acting antiviral effect, reducing the frequency of dosing required for effective treatment .
Properties
Molecular Formula |
C37H40N8O8 |
|---|---|
Molecular Weight |
724.8 g/mol |
IUPAC Name |
1-[3-[2-[4-[cyano(phenyl)methylidene]piperidin-1-yl]-2-oxoacetyl]-4-methoxy-1H-pyrrolo[2,3-c]pyridin-7-yl]-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C37H40N8O8/c1-3-14-50-16-18-52-20-21-53-19-17-51-15-11-39-36(47)34-42-25-45(43-34)35-32-31(30(49-2)24-41-35)29(23-40-32)33(46)37(48)44-12-9-27(10-13-44)28(22-38)26-7-5-4-6-8-26/h1,4-8,23-25,40H,9-21H2,2H3,(H,39,47) |
InChI Key |
DHOMPKSKFPRELB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C2=C1C(=CN2)C(=O)C(=O)N3CCC(=C(C#N)C4=CC=CC=C4)CC3)N5C=NC(=N5)C(=O)NCCOCCOCCOCCOCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


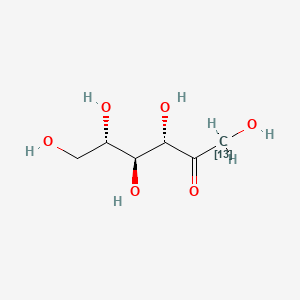
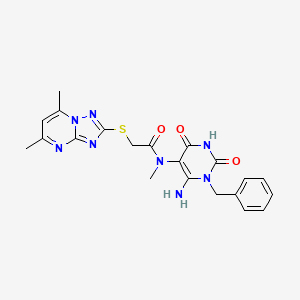
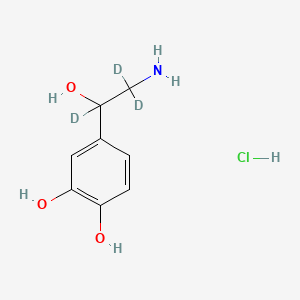
![1-[(2R,3S,5R)-3-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12396834.png)
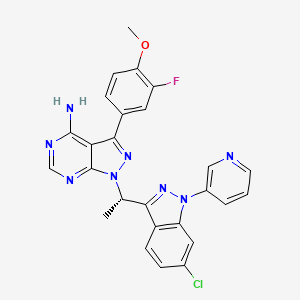
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-[(4-nitrophenyl)methyl]pyrimidine-2,4-dione](/img/structure/B12396838.png)
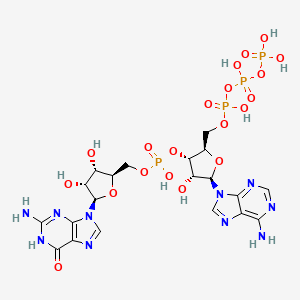
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12396845.png)
